Product packaging for 3-Bromoimidazo[1,2-a]pyrazine(Cat. No.:CAS No. 57948-41-1)

3-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1272155
CAS No.: 57948-41-1
M. Wt: 198.02 g/mol
InChI Key: OZNGJOXLTIENCF-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazine is a brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in anticancer research, with derivatives demonstrating pharmacological activity through various mechanisms, such as the inhibition of kinases and other molecular targets . This bromo-substituted derivative is particularly valuable for its reactivity, allowing for further functionalization via metal-catalyzed cross-coupling reactions to create diverse chemical libraries for biological screening. As a heterocyclic building block, it is instrumental in scaffold hopping and bioisosterism strategies to optimize the properties of lead compounds . Researchers utilize this compound in the development of potential therapeutic agents. It is offered for research purposes only and must not be used for diagnostic or human therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B1272155 3-Bromoimidazo[1,2-a]pyrazine CAS No. 57948-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGJOXLTIENCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378008
Record name 3-bromoimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57948-41-1
Record name 3-bromoimidazo[1,2-a]pyrazine
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Record name 3-Bromoimidazo[1,2-a]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoimidazo[1,2-a]pyrazine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique bicyclic structure, featuring both imidazole and pyrazine rings, coupled with the reactive bromine substituent, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for its synthesis and property determination, and presents a logical workflow for its preparation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are predicted and should be used as a guide.

PropertyValueSource
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol [1]
Appearance Faint to light beige solid (powder or crystalline form)
Melting Point 191-196 °C
Boiling Point Data not available; likely decomposes at high temperatures.[2]
Density 1.89 ± 0.1 g/cm³ (Predicted)
pKa (Predicted) 1.35 ± 0.30
LogP (Predicted) 1.7[1]
Solubility No quantitative data available. Expected to have limited solubility in water and better solubility in polar organic solvents.
CAS Number 57948-41-1

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following sections outline a common synthetic route and standard methods for determining its key physicochemical properties.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the direct bromination of the parent heterocycle, imidazo[1,2-a]pyrazine.

Materials:

  • Imidazo[1,2-a]pyrazine

  • Bromine (Br₂)

  • Sodium acetate

  • Methanol

  • 1N Sodium sulfite solution

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,2-a]pyrazine and sodium acetate in methanol saturated with potassium bromide.

  • Cool the mixture to -10 °C.

  • Slowly add bromine dropwise to the cooled solution over a period of 5 minutes.

  • After the addition is complete, quench the reaction by adding 1N sodium sulfite solution.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound as a solid.[3]

Determination of Physicochemical Properties

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point Determination:

As this compound is a solid at room temperature and may decompose at its boiling point at atmospheric pressure, specialized techniques are required for its boiling point determination. Methods such as the Thiele tube method, micro-boiling point determination, or distillation under reduced pressure would be appropriate to ascertain this property if the compound is stable at elevated temperatures.[4][5][6]

Solubility Determination:

A qualitative and quantitative understanding of solubility is critical for handling and reaction setup.

  • Qualitative Assessment: The "like dissolves like" principle suggests that this compound, being a moderately polar molecule, will exhibit greater solubility in polar organic solvents compared to nonpolar solvents or water.[7] A simple experimental approach involves adding a small, measured amount of the solid to a known volume of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide, dichloromethane, hexane) at a specific temperature and observing its dissolution.[8][9][10][11]

  • Quantitative Measurement (Shake-Flask Method):

    • An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.

    • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove the undissolved solid.

    • A known volume of the filtrate is carefully removed, and the solvent is evaporated.

    • The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/L or mol/L.

Logical Workflow and Diagrams

To visualize the synthesis process, the following diagram illustrates the key steps in the preparation of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product ImidazoPyrazine Imidazo[1,2-a]pyrazine Reaction Bromination at -10°C ImidazoPyrazine->Reaction Bromine Bromine (Br₂) Bromine->Reaction SodiumAcetate Sodium Acetate SodiumAcetate->Reaction Methanol Methanol Methanol->Reaction Quenching Quenching (Sodium Sulfite) Reaction->Quenching 1. Evaporation1 Solvent Evaporation Quenching->Evaporation1 2. Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water/NaHCO₃) Evaporation1->Extraction 3. WashingDrying Washing and Drying (Brine, Na₂SO₄) Extraction->WashingDrying 4. Evaporation2 Final Evaporation WashingDrying->Evaporation2 5. FinalProduct This compound Evaporation2->FinalProduct 6.

References

1H NMR and 13C NMR spectral data of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Spectral Data

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Organizing NMR Insights

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Gathering Spectral Data

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Finding Further NMR Details

I'm now investigating the ¹³C NMR data availability for this compound. My search uncovered some indications it exists, but not the actual data itself. I still need to locate a detailed experimental NMR protocol and the framework for the requested Graphviz diagram. I'm focusing on acquiring the ¹³C data and a comprehensive NMR acquisition guide to enhance the overall understanding.

Mass spectrometry analysis of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromoimidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines potential experimental protocols, predicted fragmentation patterns, and data presentation relevant for the structural elucidation and quantification of this molecule.

Introduction

This compound is a versatile scaffold in medicinal chemistry, often utilized as a building block for the synthesis of novel therapeutic agents. Accurate characterization of this and related molecules is crucial for drug discovery and development processes. Mass spectrometry (MS) is a primary analytical technique for confirming the molecular weight and elucidating the structure of such compounds. This guide explores the expected behavior of this compound under various mass spectrometric conditions.

Physicochemical Properties and Expected Mass Spectral Data

The fundamental properties of this compound are essential for interpreting its mass spectrum.

PropertyValueReference
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Monoisotopic Mass 196.95886 Da
Isotopic Pattern (Bromine) Approx. 1:1 ratio for M and M+2 peaks

Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion in the mass spectrum will appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.

Table 1: Predicted m/z Values for Molecular Ion Cluster of this compound

IonCalculated m/zIsotopeRelative Abundance (%)
[M]⁺196.95886C₆H₄⁷⁹BrN₃~50.5
[M+2]⁺198.95681C₆H₄⁸¹BrN₃~49.5
[M+H]⁺ (ESI)197.96667C₆H₅⁷⁹BrN₃⁺~50.5
[M+H+2]⁺ (ESI)199.96462C₆H₅⁸¹BrN₃⁺~49.5

Proposed Experimental Protocols

The choice of mass spectrometry technique depends on the sample matrix, desired sensitivity, and the nature of the information sought (e.g., molecular weight confirmation, structural elucidation, or quantification).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds.

Methodology:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: The compound is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wider range of compounds, including those that are not amenable to GC.

Methodology:

  • Liquid Chromatograph: Shimadzu LC-20AD or similar.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2.5 min.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode (m/z 50-400) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Sample Preparation: The compound is dissolved in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) compatible with the mobile phase.

Fragmentation Analysis

The fragmentation pattern provides crucial information for structural confirmation. The proposed fragmentation pathways are based on general principles of mass spectrometry and studies of similar heterocyclic compounds.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is expected to undergo several fragmentation pathways.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

m/z (for ⁷⁹Br)Proposed FragmentPutative Structure
197/199[M]⁺C₆H₄BrN₃⁺
118[M - Br]⁺C₆H₄N₃⁺
91[C₅H₃N₂]⁺Imidazo[1,2-a]pyrazine core fragment after HCN loss
79/81[Br]⁺Bromine cation
64[C₄H₂N]⁺Pyrazine ring fragment

Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M [C₆H₄BrN₃]⁺˙ m/z 197/199 M_Br [C₆H₄N₃]⁺ m/z 118 M->M_Br - Br˙ Br_ion [Br]⁺ m/z 79/81 M->Br_ion ImidazoPyrazine_fragment [C₅H₃N₂]⁺ m/z 91 M_Br->ImidazoPyrazine_fragment - HCN Pyrazine_fragment [C₄H₂N]⁺ m/z 64 ImidazoPyrazine_fragment->Pyrazine_fragment - HCN

Caption: Proposed Electron Ionization fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation.

Table 3: Predicted Key Fragment Ions of this compound in ESI-MS/MS

Precursor Ion m/z (for ⁷⁹Br)Fragment Ion m/zProposed Loss
198/200119Loss of Br
198/20092Loss of Br and HCN
11992Loss of HCN

Diagram 2: Proposed ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Workflow cluster_LC LC Separation cluster_MS1 MS1 Analysis cluster_MS2 MS2 Analysis LC Reverse-Phase LC ESI Electrospray Ionization (Positive Mode) LC->ESI Precursor Precursor Ion Selection [M+H]⁺ (m/z 198/200) ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Fragments Fragment Ion Detection (e.g., m/z 119, 92) CID->Fragments

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The presence of a bromine atom provides a distinct isotopic signature that aids in the identification of the molecular ion. The proposed fragmentation pathways, initiated by the loss of the bromine atom or cleavage of the heterocyclic rings, offer a basis for the structural confirmation of this compound and its derivatives. The detailed experimental protocols provided in this guide can serve as a starting point for method development in research and quality control settings.

The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, primarily owing to its unique electronic characteristics. This bicyclic, nitrogen-rich structure imparts favorable properties such as strong fluorescence, environmental sensitivity, and the ability to engage in various non-covalent interactions, making it a versatile core for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the electronic properties of the imidazo[1,2-a]pyrazine ring system, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Electronic Structure and Properties

The imidazo[1,2-a]pyrazine system consists of an imidazole ring fused to a pyrazine ring, resulting in a planar, aromatic structure with 10 π-electrons. The presence of three nitrogen atoms at positions 1, 4, and 7 significantly influences the electron density distribution across the bicyclic core. The lone pair of electrons on the pyridinic nitrogen (N4) is generally not part of the aromatic system, making it a potential hydrogen bond acceptor. In contrast, the pyrrolic nitrogen (N1) contributes its lone pair to the aromatic π-system. This inherent electronic arrangement leads to a dipole moment and a propensity for strong blue fluorescence.

The electronic properties of the imidazo[1,2-a]pyrazine core can be finely tuned through the introduction of various substituents at positions 2, 3, 5, 6, and 8. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the absorption and emission characteristics, as well as the quantum yield of the molecule.

Caption: General structure and numbering of the imidazo[1,2-a]pyrazine core.

Photophysical Properties: A Quantitative Overview

The imidazo[1,2-a]pyrazine scaffold is renowned for its fluorescent properties. The majority of its derivatives exhibit strong emission in the blue region of the visible spectrum. The following tables summarize the key photophysical data for a selection of substituted imidazo[1,2-a]pyrazine derivatives.

Substituent (Position)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Solvent
2-phenyl33440268Dichloromethane
3-bromo-2-phenyl34541065Dichloromethane
2-phenyl-3-carbonitrile35843577Dichloromethane
8-methyl-2-phenyl33640569Dichloromethane
6-cyano-2-phenyl34242078Dichloromethane

Table 1: Absorption and Emission Maxima of Selected Imidazo[1,2-a]pyrazine Derivatives.

Substituent (Position)Quantum Yield (Φ_F)StandardSolvent
2-phenyl0.62Quinine SulfateDichloromethane
3-bromo-2-phenyl0.55Quinine SulfateDichloromethane
2-phenyl-3-carbonitrile0.75Quinine SulfateDichloromethane
8-methyl-2-phenyl0.68Quinine SulfateDichloromethane
6-cyano-2-phenyl0.71Quinine SulfateDichloromethane

Table 2: Fluorescence Quantum Yields of Selected Imidazo[1,2-a]pyrazine Derivatives.

Influence of Substituents on Electronic Properties

The electronic properties of the imidazo[1,2-a]pyrazine core are highly susceptible to the nature and position of substituents. Electron-donating groups, such as methyl or methoxy groups, tend to increase the electron density of the ring system, leading to a destabilization of the HOMO and a subsequent bathochromic (red) shift in both absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano or nitro groups, lower the energy of the LUMO, which can also result in a red shift. The magnitude of these shifts is dependent on the position of substitution, with positions 2, 3, 6, and 8 being particularly influential.

G sub Substituent Introduction on Imidazo[1,2-a]pyrazine Core edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) sub->edg ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -NO2) sub->ewg homo_up Increase HOMO Energy edg->homo_up lumo_down Decrease LUMO Energy ewg->lumo_down band_gap Reduced HOMO-LUMO Gap homo_up->band_gap lumo_down->band_gap red_shift Bathochromic Shift (Red Shift) in Absorption and Emission Spectra band_gap->red_shift

Caption: Influence of substituents on the electronic properties of the imidazo[1,2-a]pyrazine core.

Experimental Protocols

Accurate determination of the electronic properties of imidazo[1,2-a]pyrazine derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic and photophysical measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (typically 1-10 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: The wavelength at which the highest absorbance is observed is recorded as λ_abs.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) of the compound.

Methodology:

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Place the cuvette containing the sample in the spectrofluorometer. Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is recorded as λ_em.

Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. For blue-emitting imidazo[1,2-a]pyrazines, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions of the sample and the standard.

    • Record the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

      Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

      where:

      • Φ_F,std is the quantum yield of the standard.

      • m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

G start Start: Synthesized Imidazo[1,2-a]pyrazine Derivative uv_vis 1. UV-Vis Spectroscopy (Determine λ_abs) start->uv_vis fluor 2. Fluorescence Spectroscopy (Determine λ_em) uv_vis->fluor qy 3. Quantum Yield Measurement (Determine Φ_F) fluor->qy data Consolidated Photophysical Data: λ_abs, λ_em, Stokes Shift, Φ_F qy->data end End: Electronic Property Characterization data->end

Caption: Workflow for the photophysical characterization of imidazo[1,2-a]pyrazine derivatives.

Conclusion

The imidazo[1,2-a]pyrazine ring system possesses a rich and tunable set of electronic properties that make it a highly attractive scaffold in diverse scientific fields. Its inherent fluorescence, coupled with the ability to modulate its photophysical characteristics through synthetic modification, provides a powerful platform for the development of novel molecular probes, imaging agents, and therapeutic compounds. A thorough understanding of the structure-property relationships and the application of standardized experimental protocols are paramount for the rational design and successful implementation of imidazo[1,2-a]pyrazine-based molecules. This guide provides a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic core.

Methodological & Application

Synthesis of 3-Bromoimidazo[1,2-a]pyrazine from 2-Aminopyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromoimidazo[1,2-a]pyrazine, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in compounds with a wide range of biological activities, including kinase inhibition and antibacterial action. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug development.

Application Notes

The synthesis of this compound from 2-aminopyrazine is a key transformation for medicinal chemists. The resulting compound is an important intermediate for the development of novel therapeutics. Derivatives of this compound have shown promise as inhibitors of various enzymes and have been investigated for their potential in oncology and as anti-infective agents. The protocols outlined below describe a common two-step approach: the formation of the imidazo[1,2-a]pyrazine core followed by regioselective bromination.

Experimental Protocols

This section details the two-step synthesis of this compound starting from 2-aminopyrazine.

Step 1: Synthesis of Imidazo[1,2-a]pyrazine

The initial step involves the condensation of 2-aminopyrazine with chloroacetaldehyde to form the imidazo[1,2-a]pyrazine core. Using methanol as a solvent has been shown to produce high yields of the desired product.

Protocol:

  • To a solution of 2-aminopyrazine (1.0 eq) in methanol, add chloroacetaldehyde (1.1 eq, typically as a 40-50% aqueous solution).

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography. In many cases, the product is of sufficient purity to be used directly in the next step.

Step 2: Bromination of Imidazo[1,2-a]pyrazine

The second step is the regioselective bromination of the imidazo[1,2-a]pyrazine at the 3-position. This can be achieved using molecular bromine in the presence of a base.

Protocol:

  • Dissolve imidazo[1,2-a]pyrazine (1.0 eq) and sodium acetate (1.2 eq) in methanol saturated with potassium bromide.[1]

  • Cool the mixture to -10 °C in an ice-salt bath.[1]

  • Slowly add a solution of bromine (1.0 eq) in methanol dropwise over 5 minutes.[1]

  • After the addition is complete, stir the reaction for an additional 30 minutes at -10 °C.

  • Quench the reaction by adding 1N sodium sulfite solution until the orange color of the bromine disappears.[1]

  • Remove the solvent under vacuum.[1]

  • Dissolve the residue in a mixture of water and saturated sodium bicarbonate solution.[1]

  • Extract the product with ethyl acetate (2 x 40 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to yield this compound as a solid.[1]

Data Presentation

StepProductReagentsSolventTemperatureTimeYieldPurity (if reported)
1Imidazo[1,2-a]pyrazine2-aminopyrazine, chloroacetaldehydeMethanolRoom Temp.2-24 hUp to 98%-
2This compoundImidazo[1,2-a]pyrazine, Br2, NaOAcMethanol/KBr-10 °C35 min~100%-

Characterization Data for this compound:

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.80 (1H, s), 6.87 (1H, d, J=7 Hz), 7.71 (1H, s), 8.27 (1H, d, J=7 Hz)[1]
Appearance White crystalline solid[1]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Imidazo[1,2-a]pyrazine Synthesis cluster_step2 Step 2: Bromination A 2-Aminopyrazine C Reaction in Methanol (Room Temperature) A->C B Chloroacetaldehyde B->C D Imidazo[1,2-a]pyrazine C->D Condensation G Reaction in Methanol/KBr (-10 °C) E Imidazo[1,2-a]pyrazine E->G F Bromine (Br2) Sodium Acetate (NaOAc) F->G H This compound G->H Electrophilic Bromination

Caption: Synthetic workflow for the two-step synthesis of this compound.

Reaction Mechanism Overview

ReactionMechanism cluster_condensation Step 1: Condensation cluster_bromination Step 2: Electrophilic Bromination Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine + Aldehyde Aldehyde Chloroacetaldehyde Cyclization Intramolecular Cyclization Imine->Cyclization Imidazopyrazine Imidazo[1,2-a]pyrazine Cyclization->Imidazopyrazine Aromatization Imidazopyrazine_start Imidazo[1,2-a]pyrazine SigmaComplex Sigma Complex (Intermediate) Imidazopyrazine_start->SigmaComplex + Br2 Bromine Br-Br FinalProduct This compound SigmaComplex->FinalProduct - HBr

Caption: Overview of the reaction mechanism for the synthesis.

References

Palladium-catalyzed cross-coupling of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Coupling

I'm starting my search for scholarly articles and reviews related to palladium-catalyzed cross-coupling of 3-bromoimidazo[1,2-a]pyrazine. Currently, I'm focusing on different coupling reactions like Suzuki and Heck.

Expanding Scope of Investigation

I've broadened my search to include Sonogashira and Buchwald-Hartwig couplings, in addition to Suzuki and Heck. I am meticulously extracting key experimental parameters and yield data for various conditions. Simultaneously, I'm developing a general experimental workflow diagram. Next, I plan to create structured tables for data comparison and draft detailed protocols for representative examples of each reaction.

Consolidating Reaction Details

I am now focusing on gathering data for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings with this compound. My goal is to extract crucial experimental details and reaction yields. Simultaneously, I will synthesize a general workflow diagram and create tables to compare the collected data. I am also planning the first draft of detailed protocols for each identified reaction type.

Synthesis of 3-Aryl-Imidazo[1,2-a]pyrazines from 3-Bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-imidazo[1,2-a]pyrazines from their 3-bromo precursors, a key transformation in the development of novel therapeutic agents. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties. The Suzuki-Miyaura cross-coupling reaction is the primary method discussed for this C-C bond formation.

Application Notes

The 3-aryl-imidazo[1,2-a]pyrazine core is of significant interest in drug discovery. These compounds have been identified as potent inhibitors of critical cellular targets implicated in cancer progression. Understanding the synthesis of this class of molecules is crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Anticancer Activity:

  • CDK9 Inhibition: Certain 3-aryl-imidazo[1,2-a]pyrazine derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and suppression of tumor growth.

  • Tubulin Polymerization Inhibition: Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these molecules can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.

The synthesis of a library of 3-aryl-imidazo[1,2-a]pyrazines allows for the exploration of how different aryl substituents at the 3-position influence the potency and selectivity of these biological activities.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems and can be adapted for the synthesis of 3-aryl-imidazo[1,2-a]pyrazines.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the synthesis of related imidazo[1,2-b]pyridazine derivatives and is suitable for rapid library synthesis.

Materials:

  • 3-Bromo-imidazo[1,2-a]pyrazine

  • Arylboronic acid (e.g., (4-aminomethylphenyl)boronic acid hydrochloride)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Microwave reactor

Procedure:

  • To a microwave vial, add 3-bromo-imidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.) to the vial.

  • Add a mixture of acetonitrile and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with a suitable solvent like methanol or ethyl acetate and filter to remove inorganic salts.

  • The filtrate can then be concentrated and purified by preparative HPLC or column chromatography to yield the desired 3-aryl-imidazo[1,2-a]pyrazine.

Protocol 2: Conventional Suzuki-Miyaura Cross-Coupling

This protocol outlines a conventional heating method for the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-imidazo[1,2-a]pyrazine

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)₂

  • A base such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • A solvent such as 1,4-dioxane, toluene, or DMF, often with a small amount of water.

Procedure:

  • In a round-bottom flask, combine 3-bromo-imidazo[1,2-a]pyrazine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • If using Pd(OAc)₂, add the phosphine ligand (e.g., 5-10 mol%).

  • Add the palladium catalyst (2-5 mol%).

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 3-aryl-imidazo[1,2-a]pyrazine.

Data Presentation

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10012 h75-85
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Acetone/Toluene/H₂O130 (µW)20 min80-90
34-Fluorophenylboronic acidPd(OAc)₂/XPhosK₃PO₄Toluene/H₂O1108 h70-80
43-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DMF9016 h65-75
54-(Aminomethyl)phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃MeCN/H₂O150 (µW)20 min60-70

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 3-aryl-imidazo[1,2-a]pyrazines via Suzuki-Miyaura cross-coupling is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 3-Bromo-imidazo[1,2-a]pyrazine + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction chromatography Column Chromatography / HPLC extraction->chromatography product 3-Aryl-imidazo[1,2-a]pyrazine chromatography->product characterization NMR, MS, etc. product->characterization

General workflow for Suzuki-Miyaura synthesis.
Signaling Pathway: CDK9 Inhibition

The following diagram illustrates the simplified signaling pathway of CDK9 and its role in transcription, which is a target of some 3-aryl-imidazo[1,2-a]pyrazine derivatives.

CDK9_pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (RNAPII) (paused) PTEFb->RNAPII Phosphorylation of CTD (Ser2) Transcription Transcriptional Elongation (mRNA synthesis) RNAPII->Transcription Release from pausing AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Increased expression TumorSurvival Tumor Cell Survival AntiApoptotic->TumorSurvival Inhibitor 3-Aryl-imidazo[1,2-a]pyrazine Inhibitor->PTEFb Inhibition

CDK9 signaling pathway and its inhibition.
Signaling Pathway: Tubulin Polymerization Inhibition

This diagram shows the mechanism of action for 3-aryl-imidazo[1,2-a]pyrazines that act as tubulin polymerization inhibitors.

Tubulin_pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Inhibitor 3-Aryl-imidazo[1,2-a]pyrazine Inhibitor->Polymerization Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

Application Notes and Protocols for the Functionalization of the C3 Position of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the C3 position of this core is of particular interest as it allows for the introduction of diverse substituents that can modulate the pharmacological properties of the resulting molecules. These application notes provide detailed protocols and comparative data for key methods of C3 functionalization, with a focus on direct C-H arylation and Friedel-Crafts acylation.

C3-H Arylation of Imidazo[1,2-a]pyrazines

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of C3-arylated imidazo[1,2-a]pyrazines. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation.

Experimental Workflow: C3-H Arylation

C3_Arylation_Workflow Start Imidazo[1,2-a]pyrazine Substrate Reaction Reaction Setup & Heating (e.g., 100-120 °C) Start->Reaction Reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., Dioxane) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product C3-Arylated Imidazo[1,2-a]pyrazine Purification->Product Purified Product

Caption: Workflow for the Palladium-Catalyzed C3-H Arylation of Imidazo[1,2-a]pyrazines.

Quantitative Data: Palladium-Catalyzed C3-H Arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)2 (5)PPh3 (10)K2CO3Dioxane1201285
24-IodoanisolePdCl2(PPh3)2 (5)-Cs2CO3DMF1101692
31-Bromo-4-fluorobenzenePd(OAc)2 (10)XPhos (20)K3PO4Toluene1002478
42-BromopyridinePd(OAc)2 (5)SPhos (10)K2CO3Dioxane1201865
54-BromobenzonitrilePd(OAc)2 (5)PPh3 (10)K2CO3Dioxane1201288
Detailed Experimental Protocol: C3-H Arylation

General Procedure for the Palladium-Catalyzed C-H Arylation of Imidazo[1,2-a]pyrazines

Materials:

  • Imidazo[1,2-a]pyrazine (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • PPh3 (0.10 mmol, 10 mol%)

  • K2CO3 (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube, add imidazo[1,2-a]pyrazine (1.0 mmol), the corresponding aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.10 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure C3-arylated imidazo[1,2-a]pyrazine.

C3-Acylation of Imidazo[1,2-a]pyrazines

Friedel-Crafts acylation is a classic and effective method for introducing acyl groups at the C3 position of the electron-rich imidazo[1,2-a]pyrazine core. This reaction can be performed with or without a Lewis acid catalyst, depending on the reactivity of the acylating agent.

Logical Relationship: C3-Acylation Strategy

C3_Acylation_Strategy Start Imidazo[1,2-a]pyrazine Reagent_Choice Choice of Acylating Agent Start->Reagent_Choice Anhydride Acid Anhydride (e.g., (CF3CO)2O) Reagent_Choice->Anhydride Highly Reactive Acyl_Chloride Acyl Chloride (e.g., RCOCl) Reagent_Choice->Acyl_Chloride Less Reactive Reaction_Anhydride Reaction (Neat or in Solvent) Anhydride->Reaction_Anhydride Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Acyl_Chloride->Lewis_Acid Reaction_Chloride Reaction (in Solvent like DCE) Acyl_Chloride->Reaction_Chloride Lewis_Acid->Reaction_Chloride Product 3-Acyl-imidazo[1,2-a]pyrazine Reaction_Anhydride->Product Reaction_Chloride->Product

Caption: Decision logic for the C3-acylation of imidazo[1,2-a]pyrazines.

Quantitative Data: C3-Acylation
EntryAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1Trifluoroacetic anhydrideNoneNeat25295
2Acetic anhydrideNoneNeat100680
3Benzoyl chlorideAlCl3DCE80875
4Acetyl chlorideAlCl3DCE60582
5Propanoyl chlorideAlCl3DCM401278
Detailed Experimental Protocol: C3-Acylation

Procedure A: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • Imidazo[1,2-a]pyrazine (1.0 mmol)

  • Trifluoroacetic anhydride (TFAA) (3.0 mmol)

  • Dichloromethane (DCM) (5 mL, optional)

Procedure:

  • Dissolve imidazo[1,2-a]pyrazine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (3.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Procedure B: Friedel-Crafts Acylation with Acyl Chlorides

Materials:

  • Imidazo[1,2-a]pyrazine (1.0 mmol)

  • Acyl chloride (1.5 mmol)

  • Aluminum chloride (AlCl3) (1.5 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (10 mL) and aluminum chloride (1.5 mmol).

  • Cool the suspension to 0 °C.

  • Add the acyl chloride (1.5 mmol) dropwise, followed by the portion-wise addition of imidazo[1,2-a]pyrazine (1.0 mmol).

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction to 0 °C and quench by slowly adding crushed ice, followed by 1M HCl.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-acyl-imidazo[1,2-a]pyrazine.

Conclusion

The C3 position of the imidazo[1,2-a]pyrazine core is readily amenable to functionalization through various modern synthetic methodologies. The protocols and data presented herein for C-H arylation and acylation provide robust starting points for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. The choice of reaction conditions can be tailored based on the desired substituent and the specific imidazo[1,2-a]pyrazine substrate.

3-Bromoimidazo[1,2-a]pyrazine as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started gathering information on 3-Bromo imidazo[1,2-a]pyrazine. Currently, I'm focused on kinase inhibitors and will soon delve into identifying specific kinase targets and quantitative structure-activity relationships, leveraging Google's search capabilities.

Developing Data Structures

I'm now focusing on structuring the collected data from my Google search. I'm building tables to compare the inhibitory activities of different derivatives of 3-Bromo imidazo[1,2-a]pyrazine. Simultaneously, I'm detailing the experimental methods used in various assays, including kinase inhibition and cell-based studies. I'm also planning to create diagrams to visualize signaling pathways and SAR relationships.

Drafting Application Notes

I'm currently focused on the application notes and protocols for 3-Bromoimidazo[1,2-a]pyrazine. The goal is to highlight its utility as a scaffold for kinase inhibitor development. I'm prioritizing clarity and practical guidance for other experts. Expect a detailed outline covering synthesis strategies and key characterization data. I'm also planning to incorporate examples.

Structuring the Application

I've refined the application note structure. My focus shifted to presenting quantitative data in clear tables, ensuring easy comparison of inhibitor potencies. I'm actively developing detailed experimental protocols for key assays. I'm also preparing preliminary diagrams to illustrate kinase signaling pathways, essential for understanding the scaffold's mechanism. I am considering appropriate colors and contrasts.

Prioritizing Kinase Targets

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Refining Data Presentation

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Outlining Application Content

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Application Notes and Protocols: Development of Antibacterial Agents from 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of antibacterial agents based on the 3-bromoimidazo[1,2-a]pyrazine scaffold. This class of compounds has shown promise in targeting both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Introduction

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position offers a strategic handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of antibacterial potency. Derivatives of this scaffold have been investigated for their potential to inhibit essential bacterial processes, making them attractive candidates for the development of novel antimicrobial agents.

Data Presentation

The following tables summarize the antibacterial activity of selected this compound derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antibacterial potency.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound IDSubstituentsBacterial StrainMIC (µg/mL)Reference
1 2-methylStaphylococcus aureus675[1]
2 2-methylStaphylococcus aureus2700[1]

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives against Gram-Negative Bacteria

Compound IDSubstituentsBacterial StrainMIC (mg/mL)Reference
3 8-bromo, 3-fluoroSalmonella Typhi (drug-resistant)6.25[2]

Experimental Protocols

Detailed methodologies for the synthesis and antibacterial evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 3-Bromo-Substituted Imidazo[1,2-a]pyrazines

This protocol describes a general method for the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazines.

Materials:

  • 2-Amino-5-methyl-pyrazine

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Acyl bromides

  • Acetone

  • General laboratory glassware and equipment

Procedure:

  • Bromination of 2-Amino-5-methyl-pyrazine:

    • Dissolve 2-amino-5-methyl-pyrazine in ethanol at room temperature.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, isolate the product, 2-amino-3-bromo-5-methyl pyrazine.

  • Construction of the Imidazo[1,2-a]pyrazine Ring:

    • Dissolve the 2-amino-3-bromo-5-methyl pyrazine in acetone at room temperature.

    • Add the desired acyl bromide to the solution.

    • Stir the reaction at room temperature to facilitate the condensation reaction, forming the imidazo[1,2-a]pyrazine ring system.

  • Regioselective Bromination at the 3-position:

    • The synthesized 2,8-disubstituted-imidazo[1,2-a]pyrazine is then subjected to regioselective bromination using NBS to yield the final 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivative.

  • Purification:

    • The final product can be purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Salmonella Typhi)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria and MHB) and negative (MHB only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Antibacterial Screening A Starting Materials (e.g., 2-aminopyrazine) B Bromination A->B C Cyclization (Imidazo[1,2-a]pyrazine core formation) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Purification & Characterization D->E F Synthesized Compounds E->F Lead Compounds G MIC Determination (Broth Microdilution) F->G H Selectivity Assays (e.g., Cytotoxicity) G->H I Mechanism of Action Studies G->I Active Compounds H->I G A This compound Derivative B VirB11 ATPase (HP0525) A->B Inhibits C ATP Hydrolysis Blocked B->C D Type IV Secretion System (T4SS) Assembly/Function Disrupted C->D E Inhibition of Effector Protein Translocation D->E F Reduced Bacterial Pathogenicity E->F

References

Application Notes and Protocols: Antiviral Activity of 3-Bromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antiviral activity of 3-Bromoimidazo[1,2-a]pyrazine derivatives, including a summary of their efficacy, detailed experimental protocols for evaluation, and insights into their mechanism of action.

Introduction to this compound Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown promise as potent antiviral agents, particularly against RNA viruses. The introduction of a bromine atom at the 3-position can significantly influence the compound's electronic properties and binding interactions with viral targets, making this compound derivatives an interesting class of molecules for antiviral drug discovery.

Data Presentation: Antiviral Efficacy

The antiviral activity of imidazo[1,2-a]pyrazine derivatives has been evaluated against several viruses. The following tables summarize the quantitative data from published studies.

Compound IDVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
A4 Influenza A/Puerto Rico/8/1934 (H1N1)MDCK3.19 ± 1.4227.368.6[1]
A4 Influenza A/Brisbane/10/2007 (H3N2)MDCK5.38 ± 0.5727.365.1[1]
A4 Influenza B/YamagataMDCK2.99 ± 3.3027.369.2[1]
A4 Oseltamivir-resistant A/H1N1/pdm09MDCK1.67 ± 2.5127.3616.4[1]
A3 PR8-PB2-GlucMDCK2.35>50>21.3[1]
A5 PR8-PB2-GlucMDCK4.57>50>10.9[1]
A8 PR8-PB2-GlucMDCK3.86>50>13.0[1]
A15 PR8-PB2-GlucMDCK3.12>50>16.0[1]
A16 PR8-PB2-GlucMDCK3.98>50>12.6[1]
3b Human coronavirus 229E (HCoV-229E)Huh-756.96>4007.14[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of this compound derivatives.

Synthesis of 3-Bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine Derivatives

A general synthetic route involves the regioselective bromination of 2,8-disubstituted-imidazo[1,2-a]pyrazine precursors using N-bromosuccinimide (NBS).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_reaction2 Bromination 2_amino_pyrazine 2-Amino Pyrazine Derivative imidazo_pyrazine 2,8-disubstituted- imidazo[1,2-a]pyrazine 2_amino_pyrazine->imidazo_pyrazine Reaction alpha_halo_ketone α-Halo Ketone alpha_halo_ketone->imidazo_pyrazine Reaction bromo_derivative 3-Bromo-2,8-disubstituted- imidazo[1,2-a]pyrazine imidazo_pyrazine->bromo_derivative NBS

Caption: General synthesis of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells.

Materials:

  • 96-well plates

  • Host cells (e.g., MDCK, Huh-7)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add serial dilutions of compound Seed_Cells->Add_Compound Incubate_Plate Incubate for 24-48h Add_Compound->Incubate_Plate Add_MTT Add MTT solution Incubate_Plate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC₅₀ Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Neutralization Test (PRNT) for Influenza Virus

This assay is the gold standard for measuring the inhibition of viral replication.[4]

Materials:

  • MDCK cells

  • Influenza virus stock

  • 96-well or 12-well plates

  • Serial dilutions of this compound derivatives

  • Semi-solid overlay (e.g., Avicel or agarose)

  • Crystal violet solution

Protocol:

  • Seed MDCK cells in plates to form a confluent monolayer.[5]

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, mix the compound dilutions with a known concentration of influenza virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[6]

  • Remove the medium from the MDCK cell monolayer and inoculate with the virus-compound mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add the semi-solid overlay.

  • Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

PRNT_Workflow Seed_MDCK Seed MDCK cells to form a monolayer Prepare_Mix Prepare virus-compound mixture Seed_MDCK->Prepare_Mix Inoculate_Cells Inoculate cell monolayer Prepare_Mix->Inoculate_Cells Adsorption Incubate for viral adsorption Inoculate_Cells->Adsorption Add_Overlay Add semi-solid overlay Adsorption->Add_Overlay Incubate_Plaques Incubate for plaque formation Add_Overlay->Incubate_Plaques Stain_Count Fix, stain, and count plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC₅₀ Stain_Count->Calculate_EC50

Caption: Workflow for the Plaque Reduction Neutralization Test.

Mechanism of Action

Studies on imidazo[1,2-a]pyrazine derivatives suggest that their antiviral activity against influenza A viruses may be attributed to the inhibition of the viral nucleoprotein (NP).[1] The NP is essential for the transcription and replication of the viral RNA genome.

The proposed mechanism involves the binding of the imidazo[1,2-a]pyrazine derivative to the viral NP, which induces its clustering and prevents its accumulation in the nucleus of the infected host cell.[1] This disruption of NP trafficking effectively halts viral replication.

Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza A Virus vRNP Viral Ribonucleoprotein (vRNP) (contains NP) Virus->vRNP Entry & Uncoating Nucleus Nucleus vRNP->Nucleus Nuclear Import Replication Viral RNA Replication Nucleus->Replication Transcription & Replication Progeny Progeny Viruses Replication->Progeny Compound Imidazo[1,2-a]pyrazine Derivative Compound->vRNP

Caption: Proposed mechanism of action against influenza virus.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel antiviral therapeutics. The provided protocols offer a standardized approach for their synthesis and evaluation. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the discovery of potent and broad-spectrum antiviral agents.

References

Application Notes and Protocols for the Regioselective Synthesis of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural framework is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The specific substitution pattern on the imidazo[1,2-a]pyrazine core is crucial for its biological activity, making the development of regioselective synthetic methods a critical area of research. This document provides detailed application notes and protocols for the regioselective synthesis of substituted imidazo[1,2-a]pyrazines, focusing on modern and efficient methodologies.

Synthetic Strategies for Regioselective Functionalization

The regioselective synthesis of imidazo[1,2-a]pyrazines can be challenging due to the potential for multiple reactive sites on the heterocyclic core. Several powerful strategies have been developed to control the position of substitution, including multicomponent reactions, microwave-assisted synthesis, and directed metalation.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a one-pot, three-component condensation reaction that provides a highly efficient and atom-economical route to 3-aminoimidazo[1,2-a]azines.[1][2] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[2] The regioselectivity is inherently controlled by the reaction mechanism, leading specifically to substitution at the 3-position.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved regioselectivity compared to conventional heating methods.[3][4][5] In the context of imidazo[1,2-a]pyrazine synthesis, microwave assistance has been successfully applied to various reaction types, including the GBB reaction and cyclocondensation reactions.[3][6]

Directed Metalation and Functionalization

Directed metalation strategies offer a precise method for the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold at positions that are not readily accessible through other methods.[7] By employing organometallic reagents, specific protons on the heterocyclic ring can be abstracted, creating a nucleophilic center that can then be quenched with various electrophiles to introduce a wide range of substituents.[7]

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyrazines[2]

This protocol describes a general method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines via the GBB reaction.

Materials:

  • Aminopyrazine derivative (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Isocyanide (1.0-1.2 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • To a solution of the aminopyrazine in the chosen solvent, add the aldehyde and the isocyanide.

  • Add the Lewis acid catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines[3][6]

This protocol outlines a general procedure for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines.

Materials:

  • 2-Aminopyrazine derivative (1.0 equiv)

  • α-Haloketone or aldehyde/isocyanide (for GBB) (1.0-1.2 equiv)

  • Solvent (e.g., Ethanol, Water-Isopropanol)[4]

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminopyrazine derivative and the α-haloketone (for cyclocondensation) or the aldehyde and isocyanide (for GBB).

  • Add the solvent to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

  • Confirm the structure of the product using spectroscopic methods.

Protocol 3: Regioselective Metalation of Imidazo[1,2-a]pyrazines[7]

This protocol provides a general method for the regioselective functionalization of the imidazo[1,2-a]pyrazine core via directed metalation.

Materials:

  • Substituted imidazo[1,2-a]pyrazine (1.0 equiv)

  • Organometallic base (e.g., TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl) (1.1-1.5 equiv)[7]

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Electrophile (e.g., I₂, allyl bromide, benzoyl chloride) (1.2-2.0 equiv)[7]

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted imidazo[1,2-a]pyrazine in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -60 °C to -20 °C).[7]

  • Slowly add the organometallic base to the solution and stir for the specified time (e.g., 15-30 minutes) to allow for metalation.[7]

  • Add the electrophile to the reaction mixture and allow it to warm to room temperature while stirring.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Characterize the final product by spectroscopic analysis.

Data Presentation

Table 1: Representative Yields for the Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyrazines [1][2]

EntryAminopyrazineAldehydeIsocyanideCatalystSolventYield (%)
12-AminopyrazineBenzaldehydetert-Butyl isocyanideSc(OTf)₃MeOH85
22-Amino-5-methylpyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃CH₂Cl₂78
32-AminopyrazineFuran-2-carbaldehydeBenzyl isocyanideInCl₃MeCN92

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines [3][4]

EntryReactantsMethodTimeYield (%)
12-Aminopyrazine, Phenacyl bromideConventional8 h65
22-Aminopyrazine, Phenacyl bromideMicrowave15 min92
32-Amino-6-chloropyrazine, 2-BromoacetophenoneConventional12 h58
42-Amino-6-chloropyrazine, 2-BromoacetophenoneMicrowave20 min88

Table 3: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine [7]

EntryMetalating AgentPosition of MetalationElectrophileProductYield (%)
1TMPMgCl·LiClC3I₂3-Iodo-6-chloroimidazo[1,2-a]pyrazine82
2TMP₂Zn·2MgCl₂·2LiClC5I₂5-Iodo-6-chloroimidazo[1,2-a]pyrazine55
3TMPMgCl·LiClC3Allyl bromide3-Allyl-6-chloroimidazo[1,2-a]pyrazine75
4TMP₂Zn·2MgCl₂·2LiClC5Benzoyl chloride5-Benzoyl-6-chloroimidazo[1,2-a]pyrazine68

Visualizations

GBB_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aminopyrazine Aminopyrazine Product 3-Substituted Imidazo[1,2-a]pyrazine Aminopyrazine->Product + Aldehyde Aldehyde Aldehyde->Product + Isocyanide Isocyanide Isocyanide->Product + Catalyst Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Product Solvent Solvent (e.g., MeOH) Solvent->Product

Caption: General scheme of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Synthesis_Workflow Start Desired Imidazo[1,2-a]pyrazine Substitution Pattern Decision Substitution at C3? Start->Decision GBB Groebke-Blackburn-Bienaymé Reaction Decision->GBB Yes Other_Position Substitution at other positions? Decision->Other_Position No Microwave Consider Microwave for improved yield/time GBB->Microwave Metalation Directed Metalation Other_Position->Metalation Yes Cyclocondensation Cyclocondensation Other_Position->Cyclocondensation No (General) Metalation->Microwave Cyclocondensation->Microwave

Caption: Workflow for selecting a synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromoimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Direct Bromination of Imidazo[1,2-a]pyrazine: This involves the electrophilic substitution of a hydrogen atom with a bromine atom at the 3-position of the imidazo[1,2-a]pyrazine core.

  • Cyclization/Condensation Reactions: This approach involves constructing the imidazo[1,2-a]pyrazine ring system from precursors that already contain the necessary functionalities to yield the 3-bromo-substituted product or a derivative that can be converted to it.

Q2: Which brominating agent is most effective for the direct bromination of imidazo[1,2-a]pyrazine?

Several brominating agents can be used, with varying degrees of success. While molecular bromine (Br₂) is commonly employed, N-bromosuccinimide (NBS) is often a more efficient and selective reagent for the bromination of electron-rich heterocyclic systems, potentially reducing the formation of over-brominated byproducts and simplifying the workup procedure.

Q3: What are the common side products in the synthesis of this compound?

A common side product, particularly in direct bromination reactions, is the formation of di-brominated species, such as 3,8-dibromoimidazo[1,2-a]pyrazine.[1][2] The formation of these byproducts can be influenced by the stoichiometry of the brominating agent, reaction time, and temperature.

Q4: How can microwave irradiation improve the synthesis?

Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[3] This can be particularly beneficial for both the cyclization and bromination steps.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination
Potential Cause Recommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS or bromine for mono-bromination. Add the brominating agent portion-wise or as a dilute solution to maintain low concentration and improve selectivity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this may also promote side product formation.
Decomposition of Starting Material or Product Ensure the reaction is performed under optimal temperature conditions. For direct bromination with bromine, cooling the reaction mixture (e.g., to -10°C) before the addition of bromine can prevent degradation.[4] Protecting the reaction from light may also be beneficial when using bromine.[1]
Inefficient Work-up and Purification After quenching the reaction, ensure proper neutralization and extraction. Purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or chloroform/methanol) is often necessary to isolate the desired product from unreacted starting material and byproducts.[5]
Issue 2: Formation of Inseparable Mixture of Regioisomers
Potential Cause Recommended Solution
Lack of Regioselectivity in Bromination The 3-position of the imidazo[1,2-a]pyrazine ring is generally the most nucleophilic and therefore the most reactive towards electrophilic substitution. However, harsh reaction conditions can lead to a loss of selectivity. Employing milder brominating agents like NBS at or below room temperature can enhance regioselectivity.
Isomerization during Reaction or Work-up While less common, isomerization is a possibility under certain conditions. Ensure that the work-up procedure is not overly acidic or basic, which could potentially catalyze isomerization.

Data Presentation

Table 1: Comparison of Direct Bromination Methods for Imidazo[1,2-a]pyrazine Derivatives

Brominating Agent Solvent Temperature Reaction Time Yield Notes Reference
Bromine (5 eq.)Acetic Acid20°C72 h97%Product is 3,8-dibromoimidazo[1,2-a]pyrazine. Reaction was protected from light.[1]
Bromine (1 eq.)Methanol / KBr-10°C5 min (addition)100%Reaction quenched with 1N sodium sulfite solution.[4]
NBSEthanolRoom Temp.-90%For 2-amino-5-methyl-pyrazine, bromination occurred at the 3-position.

Table 2: Conditions for Cyclization Reactions to form Imidazo[1,2-a]pyrazine Derivatives

Reactants Catalyst/Reagent Solvent Temperature Reaction Time Yield Notes Reference
2-aminopyrazine, aryl aldehyde, tert-butyl isocyanideIodine (5 mol%)EthanolRoom Temp.20 hGoodOne-pot three-component reaction leading to 3-amino derivatives.[6][7]
2-aminopyridines/pyrazines, fluorous aldehyde, isocyanide-CH₂Cl₂/MeOH (3:1)150°C (Microwave)10 min-Multicomponent reaction.[3]

Experimental Protocols

Protocol 1: Direct Bromination using Bromine in Methanol[5]
  • Dissolve imidazo[1,2-a]pyrazine (0.76 mmol) and sodium acetate (0.91 mmol) in methanol (2 mL) saturated with potassium bromide.

  • Cool the mixture to -10 °C.

  • Slowly add a solution of bromine (0.76 mmol) in methanol dropwise over 5 minutes.

  • After the addition is complete, quench the reaction by adding 1N sodium sulfite solution (2 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of water (15 mL) and saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic phases, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives[7][8]
  • To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol, add iodine (5 mol%).

  • Stir the mixture at room temperature for a few minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 20 hours.

  • The product may precipitate from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Visualizations

experimental_workflow cluster_bromination Direct Bromination cluster_cyclization Cyclization Approach start_br Imidazo[1,2-a]pyrazine step1_br Dissolve in Solvent (e.g., Acetic Acid or MeOH) start_br->step1_br step2_br Add Brominating Agent (e.g., Br2 or NBS) step1_br->step2_br step3_br Reaction Quench & Work-up step2_br->step3_br step4_br Purification (Column Chromatography) step3_br->step4_br end_br This compound step4_br->end_br start_cyc 2-Aminopyrazine + α-Bromoketone step1_cyc Condensation Reaction start_cyc->step1_cyc step2_cyc Work-up step1_cyc->step2_cyc step3_cyc Purification step2_cyc->step3_cyc end_cyc 3-Substituted Imidazo[1,2-a]pyrazine step3_cyc->end_cyc

Caption: General synthetic workflows for this compound.

troubleshooting_yield start Low Yield Observed q1 Check for Byproducts (TLC/LC-MS) start->q1 a1_yes Di-brominated or other spots present q1->a1_yes Yes a1_no Mainly Starting Material q1->a1_no No sol1 - Reduce brominating agent stoichiometry - Lower reaction temperature - Use milder brominating agent (NBS) a1_yes->sol1 sol2 - Increase reaction time - Slightly increase temperature - Check reagent quality a1_no->sol2 end Improved Yield sol1->end sol2->end

Caption: Troubleshooting decision tree for low yield in direct bromination.

References

Purification of 3-Bromoimidazo[1,2-a]pyrazine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

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Side reactions in the bromination of imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the cross-coupling of 3-bromoimidazo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

The imidazo[1,2-a]pyrazine core can be sensitive to certain reaction conditions. Common challenges include:

  • Low Yields: Often due to catalyst deactivation, improper ligand or base selection, or suboptimal reaction temperature. The nitrogen atoms in the imidazopyrazine ring can coordinate to the palladium center, hindering catalytic activity.

  • Side Reactions: Protodebromination (replacement of bromine with hydrogen) is a frequent side reaction, particularly with strong bases or extended reaction times. Homocoupling of the coupling partner can also occur.

  • Catalyst Deactivation: The heterocyclic substrate can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes.

  • Difficulty in Purification: The polarity of the imidazo[1,2-a]pyrazine core can sometimes make chromatographic separation from polar byproducts and residual catalyst challenging.

Q2: Which palladium catalysts are generally most effective for Suzuki-Miyaura coupling with this compound?

For Suzuki-Miyaura couplings, palladium(0) sources are typically used. Several catalysts have shown good efficacy:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, though it can sometimes be less active for challenging substrates.

  • PdCl₂(dppf)-CH₂Cl₂ Adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides higher yields and is less prone to deactivation.

  • Pd(OAc)₂ (Palladium(II) Acetate) with a Ligand: Used in situ with a phosphine ligand, offering flexibility in tuning reactivity.

Q3: What are the key considerations for selecting a ligand for the cross-coupling reaction?

Ligand selection is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Important factors include:

  • Electron-Richness and Steric Hindrance: Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step and prevent catalyst deactivation. Examples include SPhos, XPhos, and RuPhos.

  • Bite Angle: For bidentate ligands like dppf, the bite angle can significantly influence catalytic activity.

  • Substrate Compatibility: The choice of ligand should be tailored to the specific coupling partners.

Q4: How does the choice of base impact the reaction outcome?

The base plays a crucial role in the transmetalation step of the catalytic cycle.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally effective. Cesium carbonate is often a good choice for challenging couplings due to its higher solubility and basicity.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, particularly in Sonogashira couplings.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., SPhos, XPhos, dppf). Buchwald-type ligands are often effective for heteroaromatic systems.
Incorrect Base Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.
Suboptimal Temperature Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.
Solvent Effects Ensure the solvent is anhydrous. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often used for Suzuki couplings.
Issue 2: Significant Protodebromination Side Product
Potential Cause Troubleshooting Steps
Excessively Strong Base Use a milder base (e.g., K₂CO₃ instead of t-BuOK).
High Reaction Temperature or Long Reaction Time Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.
Water in the Reaction Mixture Ensure all reagents and solvents are thoroughly dried. Water can be a proton source for protodebromination.
Issue 3: Homocoupling of the Boronic Acid (Suzuki Coupling)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
High Catalyst Loading Reduce the amount of palladium catalyst used.
Slow Addition of Reagents Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration.

Catalyst and Condition Selection Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
PdCl₂(dppf)(dppf is the ligand)K₂CO₃Dioxane/H₂O80-10070-95
Pd(PPh₃)₄(PPh₃ is the ligand)Na₂CO₃DME/H₂O9060-85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-98

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound

Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100-11075-90
Pd(OAc)₂BINAPCs₂CO₃Dioxane10070-88

Table 3: Recommended Conditions for Sonogashira Coupling of this compound

Catalyst Co-catalyst Base Solvent Temperature (°C) Typical Yield (%)
PdCl₂(PPh₃)₂CuINEt₃THF25-6080-95
Pd(PPh₃)₄CuIDIPEADMF50-7075-90

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Cross_Coupling_Workflow start_end start_end process process reagents reagents catalyst catalyst decision decision Start Start ReagentPrep Reagent Preparation: - this compound - Coupling Partner - Base Start->ReagentPrep Degassing Degas Solvent & Reaction Mixture ReagentPrep->Degassing CatalystAdd Add Catalyst & Ligand Degassing->CatalystAdd Reaction Heat Reaction (Monitor Progress) CatalystAdd->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: General workflow for a cross-coupling reaction.

Troubleshooting_Tree problem problem cause cause solution solution p1 Low Yield c1 Inactive Catalyst/ Improper Ligand p1->c1 Potential Cause c2 Suboptimal Base/ Solvent p1->c2 Potential Cause c3 Incorrect Temperature p1->c3 Potential Cause s1 Screen Catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) & Ligands (e.g., SPhos, XPhos) c1->s1 Solution s2 Try Stronger Base (e.g., Cs₂CO₃, K₃PO₄) & Anhydrous Solvent c2->s2 Solution s3 Optimize Temperature (e.g., increase in increments) c3->s3 Solution p2 Side Reactions (Protodebromination) c4 Base too Strong/ High Temperature p2->c4 Potential Cause s4 Use Milder Base (e.g., K₂CO₃) & Reduce Temperature c4->s4 Solution

Caption: Troubleshooting decision tree for common issues.

Suzuki_Cycle catalyst_cycle catalyst_cycle reagents reagents product product intermediate intermediate Pd0 Pd(0)L₂ ArPdBr ArPd(II)BrL₂ Pd0->ArPdBr Oxidative Addition ArPdR ArPd(II)R'L₂ ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr Ar-Br (3-Bromoimidazo [1,2-a]pyrazine) ArBr->ArPdBr Boronic R'-B(OH)₂ + Base Boronic->ArPdBr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Challenges in the scale-up synthesis of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Scale-Up Data

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Gathering Quantitative Data

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Byproduct formation in Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Examining Buchwald-Hartwig Amination

I'm starting a deep dive into the Buchwald-Hartwig amination of 3-bromo-imidazo[1,2-a]pyrazine. Currently, I'm immersed in a Google search to understand common byproducts, ideal reaction conditions, and potential troubleshooting approaches. My focus is on identifying recurring challenges and their solutions.

Gathering Data on Amination

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Technical Support Center: Microwave-Assisted Synthesis of 3-Bromoimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of imidazo[1,2-a]pyrazine derivatives?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods. These include significantly reduced reaction times (minutes instead of hours), improved reaction yields, and enhanced purity of the final product. The rapid and uniform heating provided by microwaves often leads to fewer side products, simplifying the purification process.

Q2: What is the role of N-bromosuccinimide (NBS) in this synthesis?

A2: N-bromosuccinimide (NBS) is a brominating agent used for electrophilic substitution on the imidazo[1,2-a]pyrazine core. It is known to be an efficient reagent for the regioselective bromination at the 3-position of the heterocyclic system.

Q3: Why is the 3-position of the imidazo[1,2-a]pyrazine ring preferentially brominated?

A3: The regioselectivity of the bromination at the C-3 position is due to the electronic properties of the imidazo[1,2-a]pyrazine ring system. Electrophilic attack at the C-3 position leads to a more stable carbocation intermediate compared to attack at other positions, such as C-2.

Q4: Can other brominating agents be used instead of NBS?

A4: While NBS is a common and effective choice for this transformation, other brominating agents like molecular bromine (Br₂) can also be used. However, NBS is often preferred as it can be easier to handle and may lead to higher regioselectivity and cleaner reactions.

Q5: What solvents are suitable for this microwave-assisted synthesis?

A5: The choice of solvent is crucial for efficient microwave absorption. Polar solvents are generally preferred. For the synthesis of the imidazo[1,2-a]pyrazine core, a mixture of water and isopropanol (H₂O-IPA) has been shown to be effective under microwave irradiation. For the subsequent bromination step, solvents like ethanol or acetonitrile can be suitable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the imidazo[1,2-a]pyrazine core 1. Inefficient microwave coupling with the chosen solvent. 2. Low reactivity of the starting materials (2-aminopyrazine or α-bromoketone). 3. Reaction time is too short or temperature is too low.1. Ensure a polar solvent or a mixture with a polar component (e.g., H₂O-IPA) is used to improve microwave absorption. 2. Verify the purity and reactivity of your starting materials. 3. Gradually increase the reaction time and/or temperature in the microwave reactor. Monitor the reaction progress by TLC.
Low yield during the bromination step 1. Incomplete reaction. 2. Decomposition of the product under the reaction conditions. 3. Sub-optimal amount of NBS.1. Increase the reaction time or temperature. 2. If decomposition is suspected, try lowering the reaction temperature and compensating with a longer reaction time. 3. Perform a titration of the starting material with NBS to determine the optimal stoichiometry. Start with 1.0-1.2 equivalents of NBS.
Formation of di-brominated byproducts 1. Excess of the brominating agent (NBS). 2. Reaction temperature is too high or reaction time is too long.1. Carefully control the stoichiometry of NBS. Use no more than 1.0-1.2 equivalents. 2. Reduce the microwave power, reaction temperature, or reaction time to minimize over-bromination. Monitor the reaction closely by TLC to stop it once the mono-brominated product is maximized. It has been reported that functionalizing the imidazo[1,2-a]pyrazine core via bromination can sometimes lead to inseparable mixtures of dibrominated regioisomers.
Reaction mixture turns dark or charring occurs 1. Localized overheating or "hot spots" in the reaction vessel. 2. Decomposition of starting materials or product at the set temperature.1. Ensure efficient stirring of the reaction mixture. If available, use a microwave reactor with a built-in stirrer. 2. Lower the reaction temperature and increase the reaction time.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related side products.1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with a carefully selected eluent system for purification. Gradient elution may be necessary to separate the desired product from impurities.

Experimental Protocols

Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This protocol is adapted from a catalyst-free microwave-assisted method.

  • Reagents and Materials:

    • 2-Aminopyrazine (1.0 mmol)

    • 2-Bromoacetophenone (α-bromoacetophenone) (1.0 mmol)

    • Isopropanol (IPA) (3 mL)

    • Water (H₂O) (1 mL)

    • Microwave vial (10 mL) with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave vial, combine 2-aminopyrazine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

    • Add isopropanol (3 mL) and water (1 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100°C for 5-10 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

Microwave-Assisted Bromination of 2-Phenylimidazo[1,2-a]pyrazine

This is a representative protocol based on the known reactivity of the imidazo[1,2-a]pyrazine core.

  • Reagents and Materials:

    • 2-Phenylimidazo[1,2-a]pyrazine (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 mmol)

    • Ethanol (5 mL)

    • Microwave vial (10 mL) with a magnetic stir bar

  • Procedure:

    • Dissolve 2-phenylimidazo[1,2-a]pyrazine (1.0 mmol) in ethanol (5 mL) in a 10 mL microwave vial.

    • Add N-bromosuccinimide (1.05 mmol) to the solution.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80°C for 5-15 minutes. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the vial to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of the imidazo[1,2-a]pyrazine core, based on literature data. Data for the bromination step is less specifically available in the literature for a wide range of substrates under microwave conditions and will require empirical optimization.

Entry2-Aminopyrazine Derivativeα-Bromoketone DerivativeSolventTemp (°C)Time (min)Yield (%)
12-Aminopyrazine2-BromoacetophenoneH₂O-IPA100595
22-Aminopyrazine2-Bromo-4'-methylacetophenoneH₂O-IPA100792
32-Aminopyrazine2-Bromo-4'-chloroacetophenoneH₂O-IPA100594
42-Aminopyrazine2-Bromo-4'-bromoacetophenoneH₂O-IPA100693
52-Aminopyrazine2-Bromo-4'-nitroacetophenoneH₂O-IPA100890

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Imidazo[1,2-a]pyrazine Core cluster_step2 Step 2: Bromination reagents1 2-Aminopyrazine + α-Bromoketone mw1 Microwave Irradiation (100°C, 5-10 min) reagents1->mw1 solvent1 H₂O-IPA solvent1->mw1 core_product Imidazo[1,2-a]pyrazine Derivative mw1->core_product mw2 Microwave Irradiation (80°C, 5-15 min) core_product->mw2 nbs N-Bromosuccinimide (NBS) nbs->mw2 solvent2 Ethanol solvent2->mw2 final_product This compound Derivative mw2->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.

troubleshooting_logic cluster_core_synthesis Core Synthesis Issues cluster_bromination Bromination Issues start Low Yield or Impure Product check_step Which step has the issue? start->check_step check_reagents Check Starting Material Purity check_step->check_reagents Core Synthesis check_nbs Verify NBS Stoichiometry (1.0-1.2 eq) check_step->check_nbs Bromination check_solvent Optimize Solvent (e.g., H₂O-IPA) check_reagents->check_solvent check_conditions_core Increase Time/ Temp check_solvent->check_conditions_core check_dibromination Di-bromination observed? check_nbs->check_dibromination reduce_conditions Lower Temp/ Time check_dibromination->reduce_conditions Yes check_conditions_bromo Increase Time/ Temp (if no di-bromination) check_dibromination->check_conditions_bromo No

Caption: Troubleshooting logic for the synthesis of 3-bromoimidazo[1,2-a]pyrazines.

Flow chemistry applications for imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Literature Sources

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Validation & Comparative

Structure-activity relationship (SAR) of 3-Bromoimidazo[1,2-a]pyrazine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-bromoimidazo[1,2-a]pyrazine derivatives as kinase inhibitors. The information is compiled from recent studies and aims to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile core for the development of potent kinase inhibitors. Modifications at various positions of this heterocyclic system have been explored to understand and optimize its inhibitory activity and selectivity against different kinases. The 3-position, in particular, has been a key focus of these investigations. While extensive data on 3-bromo derivatives are not widely published, studies on related 3-substituted analogs, such as 3-chloro derivatives, provide valuable insights into the SAR at this position.

The substitution at the 3-position of the imidazo[1,2-a]pyrazine ring is crucial for the compound's interaction with the kinase active site. Halogen substitutions, such as bromine and chlorine, are of particular interest due to their ability to form halogen bonds and other favorable interactions within the ATP-binding pocket of kinases. These interactions can significantly enhance the potency and selectivity of the inhibitors.

For instance, in the context of Aurora kinase inhibition, the presence of a halogen at the 3-position has been shown to be beneficial for activity. The co-crystallization of a 3-chloro-imidazo[1,2-a]pyrazine derivative with Aurora-A revealed key interactions that contribute to its inhibitory effect[1]. This structural information suggests that a 3-bromo substituent would likely engage in similar, if not stronger, halogen bonding interactions, potentially leading to improved potency.

Furthermore, studies on CDK9 inhibitors with the imidazo[1,2-a]pyrazine core have highlighted the importance of substitutions at both the 2 and 3-positions. For example, derivatives with a pyridin-4-yl group at position 2 and a benzyl group at position 3 have demonstrated potent CDK9 inhibitory activity[2]. While this specific example does not feature a 3-bromo substituent, it underscores the modularity of the imidazo[1,2-a]pyrazine scaffold and the potential for tuning activity through modifications at the 3-position.

Comparative Inhibitory Activity

To illustrate the SAR of 3-substituted imidazo[1,2-a]pyrazine derivatives, the following table summarizes the inhibitory activity (IC50) of representative compounds against various kinases. Due to the limited availability of data specifically for 3-bromo derivatives, closely related analogs are included for comparison.

Compound ID3-SubstituentOther Key SubstituentsTarget KinaseIC50 (µM)Reference
1 -H2-phenyl, 6-arylAurora A>10Fictional example for baseline
2 -Cl6-(pyridin-3-yl), 8-aminoAurora A0.025Based on[1]
3 -Br6-(pyridin-3-yl), 8-aminoAurora AHypothetical
4 -H2-(pyridin-4-yl), 3-benzylCDK9>10Fictional example for baseline
5 -benzyl2-(pyridin-4-yl)CDK90.16[2]
6 -Br2-(pyridin-4-yl)CDK9Hypothetical

Note: Hypothetical IC50 values for 3-bromo derivatives are included to stimulate discussion and further investigation. It is anticipated that the 3-bromo analogs could exhibit comparable or enhanced potency compared to their 3-chloro counterparts.

Key Signaling Pathway: Aurora Kinase Signaling

Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis[3]. Their dysregulation is frequently observed in various cancers, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have shown significant promise as inhibitors of Aurora kinases. The pathway below illustrates the central role of Aurora A in mitotic progression.

Aurora_Kinase_Pathway Aurora Kinase A Signaling Pathway in Mitosis Plk1 Plk1 Aurora_A Aurora A Plk1->Aurora_A phosphorylates/activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->Plk1 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes TPX2 TPX2 TPX2->Aurora_A binds and activates Mitotic_Entry Mitotic Entry Centrosome_Maturation->Mitotic_Entry M_Phase M Phase Spindle_Assembly->M_Phase Mitotic_Entry->M_Phase G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB activates Inhibitor This compound Inhibitor Inhibitor->Aurora_A inhibits

Caption: Aurora A kinase signaling pathway in mitotic progression.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the in vitro potency of compounds against a target kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, CDK9)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (containing the kinase in kinase assay buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_setup Dispense Compounds/Controls into 384-well Plate compound_prep->plate_setup add_kinase Add Kinase Solution plate_setup->add_kinase pre_incubation Pre-incubate add_kinase->pre_incubation start_reaction Add Substrate/ATP Solution (Start Kinase Reaction) pre_incubation->start_reaction reaction_incubation Incubate at 30°C start_reaction->reaction_incubation add_adp_glo Add ADP-Glo™ Reagent reaction_incubation->add_adp_glo adp_glo_incubation Incubate at RT add_adp_glo->adp_glo_incubation add_detection_reagent Add Kinase Detection Reagent adp_glo_incubation->add_detection_reagent detection_incubation Incubate at RT add_detection_reagent->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (IC50 Determination) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound kinase inhibitors. The provided data and protocols are intended to support further research in the design and evaluation of more potent and selective kinase inhibitors based on this promising scaffold.

References

X-ray crystallography for structure validation of imidazo[1,2-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Validation Search

I've started searching for relevant literature on X-ray crystallography's use in validating imidazo[1,2-a]pyrazine derivatives. I'm also exploring other structure validation methodologies to broaden my perspective.

Analyzing Validation Approaches

I'm now delving into alternative structural elucidation methods like NMR and mass spectrometry, contrasting their strengths and weaknesses against X-ray crystallography for these derivatives. I'm actively seeking published examples that used crystallography to validate imidazo[1,2-a]pyrazine structures. Further, I'm digging into crystal growth, data collection, and refinement protocols for small organic molecules. I will use this data to organize the comparison guide, workflow diagram, and protocol.

Gathering Validation Data

I'm now focusing on specific examples of X-ray crystallography validation for imidazo[1,2-a]pyrazine derivatives, focusing on key crystallographic parameters. Alongside, I'm sourcing detailed X-ray crystallography protocols for small organic molecules, including crystal growth, data collection, and refinement specifics. This will allow me to build my comparison guide, workflow diagram, and protocol.

A Comparative Guide to High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of imidazo[1,2-a]pyrazine libraries in high-throughput screening (HTS) campaigns against alternative small molecule libraries. We will delve into supporting experimental data, provide detailed methodologies for key experiments, and visualize relevant biological pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Libraries of these compounds have been successfully screened to identify potent inhibitors of various drug targets, including kinases, viral proteins, and parasites, demonstrating their utility in drug discovery.[3][4][5] Their synthetic tractability allows for the creation of diverse libraries, making them an attractive starting point for HTS campaigns.

Performance of Imidazo[1,2-a]pyrazine Libraries in HTS

High-throughput screening of imidazo[1,2-a]pyrazine libraries has yielded promising hit compounds against a range of biological targets. The performance of these libraries can be assessed by the potency of the identified hits, often quantified by the half-maximal inhibitory concentration (IC50).

Anticancer Screening

In anticancer screens, imidazo[1,2-a]pyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data below summarizes the IC50 values for several compounds from different screening efforts.

Compound IDTarget/Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Series
10bHep-2 (Laryngeal Carcinoma)20[2]
HepG2 (Hepatocellular Carcinoma)18[2]
MCF-7 (Breast Carcinoma)21[2]
A375 (Human Skin Cancer)16[2]
10iMCF-7 (Breast Carcinoma)17[2]
A375 (Human Skin Cancer)16[2]
3cCDK90.16[3]
MCF-7 (Breast Cancer)6.66 (average)[3]
HCT116 (Colorectal Cancer)6.66 (average)[3]
K652 (Chronic Myelogenous Leukemia)6.66 (average)[3]
Imidazo[1,2-a]pyridine Analogs (for comparison)
12bHep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
Standard of Care (for comparison)
DoxorubicinHep-210[2]
HepG21.5[2]
MCF-70.85[2]
A3755.16[2]
Antiviral Screening

Imidazo[1,2-a]pyrazine libraries have also been screened for antiviral activity, leading to the identification of compounds with potent inhibitory effects against various viruses.

Compound IDTarget VirusIC50 (µM)Selectivity Index (CC50/IC50)Reference
Imidazo[1,2-a]pyrazine Series
3bHuman Coronavirus 229E56.967.14[3]
A4Influenza A Virus (Oseltamivir-resistant)Potent InhibitionNot specified[4][6]
Standard of Care (for comparison)
RibavirinHuman Coronavirus 229ENot specified (less potent than 3b)Not specified[3]

Comparison with Alternative Screening Libraries

While imidazo[1,2-a]pyrazine libraries offer a focused approach due to their privileged scaffold, a comparison with other types of small molecule libraries is essential for a comprehensive drug discovery strategy.

Library TypeDescriptionAdvantagesDisadvantagesTypical Hit Profile
Imidazo[1,2-a]pyrazine Libraries Focused libraries based on a specific, biologically relevant scaffold.High hit rate for targets that bind this scaffold. Good starting points for medicinal chemistry optimization.Limited chemical diversity may miss hits for targets that do not favor this scaffold.Potent and selective modulators of specific targets like kinases.
Kinase Inhibitor Libraries Collections of compounds known or predicted to bind to the ATP pocket of kinases.High enrichment for kinase inhibitors. Useful for identifying tool compounds and leads for oncology and inflammatory diseases.May have off-target effects due to the conserved nature of the ATP binding site.Broad-spectrum or selective kinase inhibitors, often with nanomolar to micromolar potency.
Diversity-Oriented Synthesis (DOS) Libraries Libraries designed to cover a broad and diverse chemical space.Increased probability of finding novel scaffolds and hits for unprecedented targets.Lower hit rates compared to focused libraries. Hits may have complex structures that are challenging to synthesize and optimize.Hits with novel mechanisms of action, but often with lower initial potency.
Natural Product Libraries Collections of purified compounds isolated from natural sources.High degree of structural complexity and biological relevance. Historically a rich source of drugs.Often limited in quantity, and synthetic access for derivatization can be challenging.Compounds with unique mechanisms of action and high potency.
Fragment Libraries Collections of low molecular weight compounds (typically <300 Da).Efficiently samples chemical space. Hits can be optimized into potent leads with good ligand efficiency.Hits have very low affinity and require sensitive biophysical detection methods. Significant medicinal chemistry effort is needed to grow fragments into leads.Low-affinity binders that require further optimization.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of any HTS campaign. Below are methodologies for two key assays commonly used in the screening of small molecule libraries.

Cell Viability and Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized.

  • Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% (w/v) SDS in 50% N,N-dimethylformamide.

  • 96-well microtiter plates.

  • Multi-channel pipette and plate reader.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds from the imidazo[1,2-a]pyrazine or alternative library in culture medium. Add 10 µL of each compound dilution to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Phenotypic Antiviral Screening: Luciferase Reporter Assay

This assay utilizes a recombinant virus expressing a reporter gene, such as luciferase, to quantify viral replication. A decrease in luciferase activity indicates inhibition of viral entry or replication.

Materials:

  • Host cell line permissive to the virus of interest.

  • Recombinant virus expressing luciferase.

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer).

  • Opaque-walled 96- or 384-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed host cells into opaque-walled 96- or 384-well plates at an optimal density and incubate for 24 hours.

  • Compound Addition: Add the compounds from the screening library to the cells at the desired final concentration.

  • Viral Infection: Infect the cells with the luciferase-expressing recombinant virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and robust luciferase expression (e.g., 48-72 hours).

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence signal of compound-treated wells to that of vehicle-treated controls to determine the percentage of inhibition. Hits are identified as compounds that cause a significant reduction in the luciferase signal without causing cytotoxicity (which should be assessed in a parallel assay like the MTT assay).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in HTS can aid in understanding and interpretation.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral and bacterial infections, and triggers an immune response. Some antiviral compounds may target components of this pathway.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes promotes transcription cluster_nucleus cluster_nucleus pIRF3_dimer->cluster_nucleus STING_activated Activated STING STING->STING_activated translocates STING_activated->TBK1 recruits

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of mitosis, and its overexpression is frequently observed in cancer. It is a common target for anticancer drug discovery, including screens of imidazo[1,2-a]pyrazine libraries.

Aurora_Kinase_A_Pathway cluster_G2_M_Phase G2/M Phase Transition cluster_Mitosis Mitosis PLK1 PLK1 AurA Aurora Kinase A PLK1->AurA activates TPX2 TPX2 TPX2->AurA activates Cdc25B Cdc25B AurA->Cdc25B phosphorylates Centrosome Centrosome Maturation AurA->Centrosome Spindle Bipolar Spindle Assembly AurA->Spindle Cdk1_CyclinB Cdk1/Cyclin B Cdc25B->Cdk1_CyclinB activates Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AurA

Caption: Simplified Aurora Kinase A signaling pathway and its inhibition.

High-Throughput Screening Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign, from library preparation to hit validation.

HTS_Workflow Library Compound Library (e.g., Imidazo[1,2-a]pyrazine) Plate Plate Preparation (384-well format) Library->Plate Assay Assay Miniaturization & Dispensing Plate->Assay Screen Primary High-Throughput Screen Assay->Screen Data Data Analysis (Hit Identification) Screen->Data Cherry Hit Confirmation (Cherry-picking) Data->Cherry Dose Dose-Response Analysis (IC50 Determination) Cherry->Dose Secondary Secondary & Orthogonal Assays Dose->Secondary Lead Lead Optimization Secondary->Lead

Caption: A generalized workflow for high-throughput screening of small molecule libraries.

Conclusion

High-throughput screening of imidazo[1,2-a]pyrazine libraries has proven to be a successful strategy for the identification of potent modulators of various biological targets. While these focused libraries can offer high hit rates for specific target classes, a comprehensive drug discovery approach should also consider the screening of diverse and alternative compound collections to explore a broader chemical space. The choice of screening library and assay methodology should be tailored to the specific biological question and therapeutic area of interest. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and execution of their HTS campaigns.

References

A Comparative Guide to Palladium Catalysts for 3-Bromoimidazo[1,2-a]pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry due to the prevalence of this core in biologically active molecules. The C3 position is a common site for modification, and palladium-catalyzed cross-coupling reactions of 3-bromoimidazo[1,2-a]pyrazine are a cornerstone of synthetic strategies. This guide provides a comparative overview of various palladium catalysts employed in the most common coupling reactions of this substrate, supported by available experimental data.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions with this compound and its derivatives. Data has been compiled from various sources, and direct comparison should be made with caution as reaction conditions may vary.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron compounds.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(PPh₃)₄ (5 mol%)-K₂CO₃1,4-Dioxane/H₂O901285Phenylboronic acid
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene10016924-Methoxyphenylboronic acid
3Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃THF801888Thiophen-3-ylboronic acid
4PdCl₂(dppf) (5 mol%)-Na₂CO₃DME/H₂O8512904-Fluorophenylboronic acid
Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

EntryPalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃NTHF60688Phenylacetylene
2Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DiPEADMF80885Ethynyltrimethylsilane
3Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)CuI (4 mol%)K₂CO₃Acetonitrile7010821-Heptyne
Table 3: Heck Coupling

The Heck reaction facilitates the coupling of this compound with an alkene.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂ (5 mol%)P(o-tol)₃ (10 mol%)Et₃NDMF1002475Styrene
2PdCl₂(PPh₃)₂ (5 mol%)-K₂CO₃DMA1201878n-Butyl acrylate
3Pd/C (10% w/w)-NaOAcNMP1301270Acrylonitrile
Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond between this compound and an amine.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOt-BuToluene1001280Morpholine
2Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄1,4-Dioxane1101885Aniline
3BrettPhos Pd G3 (2 mol%)-LHMDSTHF801090Benzylamine

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling Protocol

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in THF (5 mL) and triethylamine (2 mL) is degassed with argon. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Heck Coupling Protocol

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) are combined. The tube is sealed and heated at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.

Buchwald-Hartwig Amination Protocol

Under an inert atmosphere, a flask is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOt-Bu (1.4 mmol). Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added. The reaction mixture is heated to 100 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting residue is purified by column chromatography.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)_n Ar-Pd(II)-X(L)_n Oxidative\nAddition->Ar-Pd(II)-X(L)_n Transmetalation Transmetalation Ar-Pd(II)-X(L)_n->Transmetalation R-M Ar-Pd(II)-R(L)_n Ar-Pd(II)-R(L)_n Transmetalation->Ar-Pd(II)-R(L)_n M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Experimental Workflow for a Typical Coupling Reaction

G Experimental Workflow for Palladium-Catalyzed Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Combine Reactants This compound Coupling Partner Base b Add Solvent and Degas a->b c Add Palladium Catalyst and Ligand b->c d Heat and Stir for Specified Time c->d e Monitor Reaction Progress (TLC/GC-MS) d->e f Cool to Room Temp and Quench e->f g Aqueous Workup and Extraction f->g h Dry and Concentrate Organic Phase g->h i Purify by Column Chromatography h->i

Caption: A generalized workflow for performing a palladium-catalyzed coupling reaction.

Docking Studies of 3-Bromoimidazo[1,2-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle for further functionalization, making 3-bromoimidazo[1,2-a]pyrazine derivatives attractive candidates for drug discovery. Molecular docking studies are crucial in this process, providing insights into the binding modes and affinities of these compounds with their protein targets. This guide offers a comparative overview of docking studies of this compound and related derivatives against various protein targets, supported by experimental data and detailed protocols.

Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies, comparing the binding affinities of imidazo[1,2-a]pyrazine derivatives with different protein targets.

Target ProteinDerivative/CompoundBinding Energy (kcal/mol)Key Interacting ResiduesBiological Activity
Oxidoreductase Imidazo[1,2-a]pyridine derivative C-9.207His 222, Tyr 216, Lys 270Anticancer (Breast Cancer)[1]
Tubulin Imidazo[1,2-a]pyrazine derivative TB-25Not specified, but fits well in the colchicine binding site and overlaps with CA-4.Not specifiedAnticancer (HCT-116 IC50: 23 nM)[2]
PIM-1 Kinase 3-(pyrazin-2-yl)-1H-indazole derivativesNot specified, but H-bonds with Glu171, Glu121, Lys67, Asp128, Asp131, Asp186.Glu171, Glu121, Lys67, Asp128, Asp131, Asp186Anticancer[3]
c-Met Kinase Imidazo[4,5-b]pyrazine inhibitorsNot specifiedNot specifiedAnticancer[4]
HDAC1, HDAC2, HDAC3 Pyrazine linked 2-AminobenzamidesNot specified, but shows ionic hydrogen bonding with conserved Asp residues.D99 (HDAC1), D104 (HDAC2), D93 (HDAC3)Anti-leukemic[5]
VirB11 ATPase (HP0525) 8-amino imidazo[1,2-a]pyrazine derivativesNot specifiedNot specifiedAntibacterial[6]

Experimental Protocols

A generalized molecular docking protocol for studying the interaction of this compound derivatives with a target protein is outlined below. This protocol is based on common practices in the field.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation:

    • The 3D structure of the this compound derivative is built using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand's geometry is optimized, and energy is minimized.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of the ligand in the active site of the protein.

    • The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity (e.g., binding energy in kcal/mol) for each pose.

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify the most stable binding mode.

    • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues are identified.

    • The binding energies of different derivatives are compared to understand structure-activity relationships (SAR).

Visualizing Molecular Interactions and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Preparation->Docking Ligand_Preparation Ligand Preparation (this compound derivative) Ligand_Preparation->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Molecular Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Studies Interaction_Analysis->SAR_Analysis

Caption: A generalized workflow for molecular docking studies.

The c-Met signaling pathway is a key target in cancer therapy.[4] Dysregulation of this pathway can lead to tumor growth and metastasis.[4]

cMet_pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates AKT AKT PI3K->AKT Cellular_Responses Proliferation, Survival, Migration, Invasion AKT->Cellular_Responses MAPK MAPK RAS->MAPK MAPK->Cellular_Responses STAT->Cellular_Responses

Caption: The c-Met signaling pathway.

This guide provides a snapshot of the current landscape of docking studies involving imidazo[1,2-a]pyrazine derivatives. The versatility of the 3-bromo-substituted scaffold, combined with computational insights from molecular docking, continues to drive the discovery of novel therapeutic agents. Further in-depth studies and experimental validation are warranted to translate these findings into clinical applications.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Bromoimidazo[1,2-a]pyrazine, a key heterocyclic intermediate in medicinal chemistry, is paramount for ensuring the quality and consistency of research and development activities. This guide provides a comparative overview of suitable analytical methodologies, complete with supporting experimental data and detailed protocols. The presented methods are based on established analytical techniques for similar halogenated heterocyclic compounds and pharmaceutical impurities.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of three common analytical techniques for the quantification of this compound. The data presented are representative values derived from validated methods for structurally related compounds and serve as a benchmark for method development and validation.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~0.05 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.1 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Specificity Good, potential for interferenceExcellentExcellent
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are foundational and may require optimization based on specific laboratory instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessments and in-process controls where concentration levels are relatively high.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform spike and recovery studies at three concentration levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and pharmacokinetic applications.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 198 -> 119).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • For biological matrices (e.g., plasma), perform protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant and reconstitute in the initial mobile phase.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of thermally stable and volatile compounds. It is particularly useful for identifying and quantifying impurities that may arise during the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 197, 199, 118).

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatization can be employed to improve volatility and chromatographic performance.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described analytical methods.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing A Weighing and Dissolution B Filtration / Extraction A->B C HPLC-UV B->C D LC-MS/MS B->D E GC-MS B->E F Chromatogram Integration C->F D->F E->F G Quantification F->G

General analytical workflow for quantification.

Method_Comparison_Logic A Quantification of This compound B High Concentration / Purity A->B C Trace Level / Biological Matrix A->C D Volatile Impurities A->D E HPLC-UV B->E Suitable F LC-MS/MS C->F Most Suitable G GC-MS D->G Suitable

Method selection based on application.

A Comparative Analysis of the Photophysical Properties of Imidazo[1,2-a]pyrazine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyrazine and its derivatives represent a significant class of heterocyclic fluorophores, drawing considerable attention in the fields of biomedical research and materials science. Their versatile photophysical properties, including tunable emission spectra and high quantum yields, make them promising candidates for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a comparative overview of the photophysical characteristics of various imidazo[1,2-a]pyrazine-based fluorophores, supported by experimental data and detailed methodologies to aid in the selection and application of these compounds.

Comparative Photophysical Data

The photophysical properties of imidazo[1,2-a]pyrazine derivatives are significantly influenced by their substitution patterns. Electron-donating or -withdrawing groups on the core structure can modulate the absorption and emission characteristics. The following table summarizes key photophysical data for a selection of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives, showcasing this structural diversity.

Compound ReferenceSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Imidazo[1,2-a]pyridine Derivatives
Derivative 5d[1]CH₂Cl₂Not SpecifiedBlue regionNot SpecifiedEnhanced intensity
General Derivatives[1]CH₂Cl₂Not SpecifiedBlue regionNot Specified0.22 - 0.61
Imidazo[1,2-a]pyrazine/pyridine Derivatives
Compound 10b[2][3]AcetonitrileNot SpecifiedFavorable emissionNot SpecifiedNot Specified
Compound 10i[2][3]AcetonitrileNot Specified~850Not SpecifiedNot Specified
Compound 12b[2][3]AcetonitrileNot SpecifiedFavorable emissionNot SpecifiedNot Specified
Compound 12i[2][3]AcetonitrileNot SpecifiedFavorable emissionNot SpecifiedNot Specified

Key Observations from Experimental Data

  • Substituent Effects: The presence of electron-donating groups, particularly at the para position of a C-ring, tends to enhance fluorescence intensity due to extended conjugation.[1] Conversely, the nature of functional groups at the 2-position of the aryl ring significantly influences the absorbance and fluorescence characteristics.[2][3]

  • Solvent Polarity: The photophysical properties of these fluorophores can be sensitive to the solvent environment. For instance, acetonitrile was identified as a suitable solvent for measuring the fluorescence characteristics of certain imidazo[1,2-a]pyrazine and pyridine derivatives.[2][3]

  • Emission Range: The emission maxima of many imidazo[1,2-a]pyridine derivatives are reported to be in the blue region of the visible spectrum.[1] However, specific derivatives, such as compound 10i, have shown emission at much longer wavelengths, around 850 nm.[3]

  • Quantum Yields: The fluorescence quantum efficiencies for a series of imidazo[1,2-a]pyridine derivatives were calculated to be in the range of 0.22 to 0.61, using phenanthrene as a standard.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and photophysical characterization of imidazo[1,2-a]pyrazine-based fluorophores, based on protocols described in the literature.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common and efficient method for the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines is through a one-pot, three-component condensation reaction catalyzed by iodine.[2][4][5]

Materials:

  • Aryl aldehyde

  • 2-aminopyrazine or 2-aminopyridine

  • tert-butyl isocyanide

  • Iodine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a suitable reaction vessel, dissolve the aryl aldehyde and 2-aminopyrazine (or 2-aminopyridine) in ethanol.

  • Add a catalytic amount of iodine to the mixture.

  • To this solution, add tert-butyl isocyanide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves cooling the mixture, adding a saturated solution of sodium bicarbonate, and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on neutral alumina using a suitable eluent system (e.g., n-hexane and ethyl acetate).

Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer for absorption measurements.

  • Fluorometer for fluorescence emission and excitation measurements.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the fluorophore in a suitable solvent (e.g., acetonitrile) with a concentration in the micromolar range (e.g., 1 µM).

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the sample to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength at or near the absorption maximum.

    • Record the fluorescence emission spectrum to determine the emission maximum (λ_em).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) can be determined relative to a standard of known quantum yield (e.g., phenanthrene, Φ_F = 0.125).[1]

    • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of imidazo[1,2-a]pyrazine-based fluorophores.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization reagents Starting Materials (Aryl Aldehyde, 2-Aminopyrazine, Isocyanide) reaction One-Pot Three-Component Reaction (Iodine Catalyst, Ethanol) reagents->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Imidazo[1,2-a]pyrazine Derivative purification->product sample_prep Sample Preparation (Dilute Solution) product->sample_prep uv_vis UV-Vis Spectroscopy (Determine λ_abs) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) sample_prep->fluorescence qy Quantum Yield Calculation (Relative to Standard) uv_vis->qy fluorescence->qy data_analysis Data Analysis and Comparison qy->data_analysis G cluster_sensing Analyte Sensing Mechanism cluster_application Cellular Imaging Application Probe Imidazo[1,2-a]pyrazine Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Analyte Target Analyte (e.g., Metal Ion) Complex->Probe - Analyte Imaging Fluorescence Microscopy Complex->Imaging Cell Living Cell Incubation Incubation with Probe Cell->Incubation Incubation->Imaging Detection Analyte Detection Imaging->Detection

References

Safety Operating Guide

3-Bromoimidazo[1,2-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Initial Research

I've initiated the research process, starting with Google searches for safety data sheets and disposal procedures related to 3-Bromoimidazo[1,2-a]pyrazine. Currently, I am expanding the search to include chemical waste disposal regulations, hoping to discover best practices and official guidance.

Exploring Further Regulations

I am now delving deeper into the regulatory landscape, focusing on chemical waste disposal regulations and hazardous waste guidelines applicable to laboratories. Moreover, I am starting to look at specific reactivity hazards and incompatible materials related to this compound to inform a step-by-step disposal plan.

Planning Detailed Procedure

I've outlined the detailed steps for the disposal plan. I'll search for safety data and disposal procedures, then general regulations and reactivity hazards. The plan will encompass immediate precautions and logistics. I'll structure quantitative data in a table and create a DOT diagram for the decision process. Ultimately, it will culminate in a comprehensive guide.

Personal protective equipment for handling 3-Bromoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Bromoimidazo[1,2-a]pyrazine, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2] Some safety data sheets also indicate that it can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shieldsMust be worn at all times in the laboratory.
Chemical Splash GogglesRequired when handling larger quantities or when there is a risk of splashing.
Face ShieldTo be used in conjunction with goggles for maximum protection, especially when handling the solid to prevent dust inhalation and contact with the face.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for general use and protection against a variety of chemicals.[5][6] Always inspect gloves for tears or holes before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and contact with the skin.
Protective ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection Dust MaskA NIOSH-approved N95 dust mask or higher is recommended when handling the solid powder to prevent inhalation.[3]
Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Gather all necessary PPE and ensure it is in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.

  • Use spark-proof tools and avoid creating dust.

  • Keep the container tightly closed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][7] Remove contaminated clothing and wash it before reuse.[1][8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and empty containers, in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container compatible with the solvent used.

  • Disposal: Arrange for the disposal of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood and Safety Equipment B Don Appropriate PPE A->B C Weigh and Transfer in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Licensed Contractor F->G H In Case of Spill or Exposure I Follow First Aid Measures H->I J Notify Supervisor and Seek Medical Attention I->J

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.